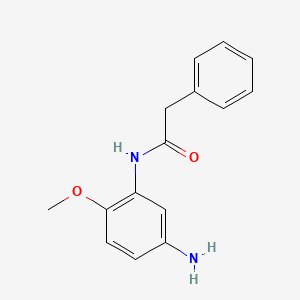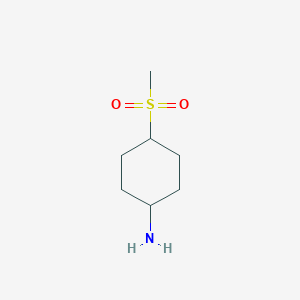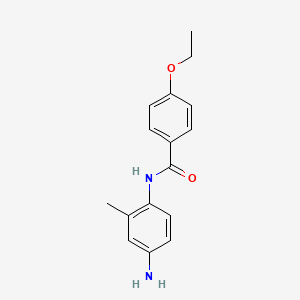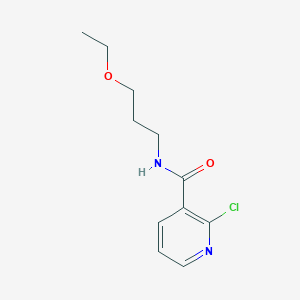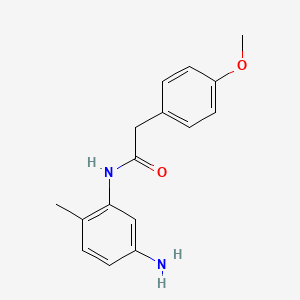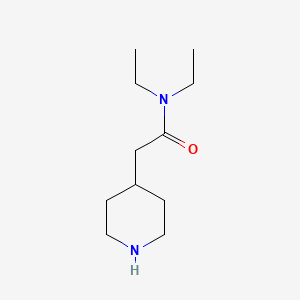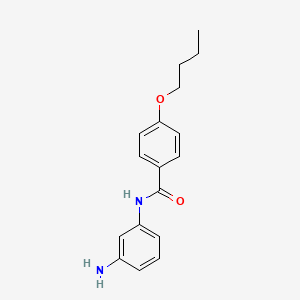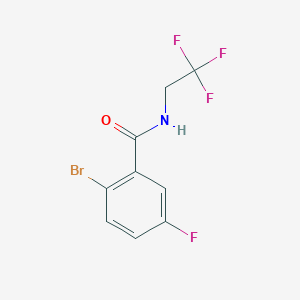
2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure Insights
Crystal Structure Analysis :The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, closely related to 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide, have been analyzed, showing varied dihedral angles between benzene rings depending on the specific substituents like fluorine, bromine, or iodine. Such structural information is crucial for understanding the molecular geometry and interactions of these compounds in various scientific applications (Suchetan et al., 2016).
Chemical Synthesis and Reactivity
Synthesis of Fluoronaphthoic Acids :The synthesis of mono- and difluoronaphthoic acids, which are structurally related to this compound, is detailed, highlighting the importance of aryl carboxamides in biologically active compounds. The synthesis involves electrophilic fluorination and various other steps, indicating the chemical reactivity and potential for creating derivatives of similar compounds (Tagat et al., 2002).
Antimicrobial and Antifungal Activities
Antipathogenic Activity of Thiourea Derivatives :Thiourea derivatives, including those with bromo and fluoro substituents, demonstrate significant antipathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This indicates the potential antimicrobial applications of compounds with similar structures, such as this compound (Limban et al., 2011).
Antifungal Activity of Pyrimidine Derivatives :Pyrimidine derivatives containing amide moieties and fluoro and bromo substituents exhibit high antifungal activities. This suggests that similar structures, like this compound, might also have potential in antifungal applications (Wu et al., 2021).
Material Synthesis and Chemical Properties
Synthesis of Fluorinated Materials :Research into the synthesis of materials with trifluoroethyl and other fluorinated groups indicates the versatility and significance of these moieties in enhancing the properties of organic molecules, potentially including those similar to this compound (Zhao & Hu, 2012).
Fluorination in Medicinal Chemistry :The catalyzed ortho-fluorination of benzylamines for synthesis in medicinal chemistry highlights the role of fluorination in enhancing the reactivity and utility of chemical compounds, relevant to the study and application of this compound (Wang et al., 2009).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The exact nature of these interactions and the resulting changes in cellular function would depend on the specific target .
Biochemical Pathways
The impact of 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide on biochemical pathways is not well-documented. Given the compound’s structure, it might be involved in pathways where benzamides and trifluoroethyl groups play a role. Without specific target information, it’s difficult to predict the exact pathways and their downstream effects .
Pharmacokinetics
The compound’s predicted boiling point is 294.5±40.0 °C and its predicted density is 1.648±0.06 g/cm3 . These properties could influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a novel compound, its effects at the molecular and cellular level would need to be studied in detail through experimental research .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, its predicted pKa is 11.40±0.46 , suggesting that it might exist primarily in its deprotonated form in physiological pH. Without specific experimental data, it’s difficult to predict the exact influence of environmental factors .
Propriétés
IUPAC Name |
2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF4NO/c10-7-2-1-5(11)3-6(7)8(16)15-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVWJWLVOMTMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B3072289.png)
![4-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B3072296.png)
![3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3072304.png)
